molecular formula C17H21BrO5 B8613635 Diethyl 2-(2-(4-bromophenyl)-2-methylpropanoyl)malonate

Diethyl 2-(2-(4-bromophenyl)-2-methylpropanoyl)malonate

Cat. No. B8613635
M. Wt: 385.2 g/mol
InChI Key: VMJSZHDNFCVKHQ-UHFFFAOYSA-N
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Patent
US07635715B2

Procedure details

A solution of the crude diethyl 2-(2-(4-bromophenyl)-2-methylpropanoyl)malonate (4982 mg, 12932 μmol) in concentrated H2SO4 (30 mL) was stirred at 23° C. After 2 hours, the reaction was poured into an ice-water mixture (200 mL) and extracted with EtOAc (3×200 mL). The combined organic layers were washed with brine (100 mL), dried over MgSO4, and concentrated in vacuo affording ethyl 6-bromo-4-hydroxy-1,1-dimethyl-2-oxo-naphthalen-3-carboxylate as the product.
Quantity
4982 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:23])([CH3:22])[C:9]([CH:11]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:12](OCC)=[O:13])=[O:10])=[CH:4][CH:3]=1>OS(O)(=O)=O>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[C:8]([CH3:22])([CH3:23])[C:9](=[O:10])[C:11]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[C:12]2[OH:13]

Inputs

Step One
Name
Quantity
4982 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C(=O)C(C(=O)OCC)C(=O)OCC)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C2C(=C(C(C(C2=CC1)(C)C)=O)C(=O)OCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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